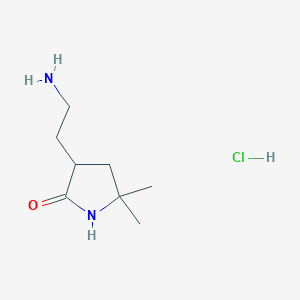

3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride” were not found, related compounds are often synthesized through various chemical reactions . For instance, Tryptamine derivatives can be prepared through reactions with other compounds .

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. While the specific structure of “3-(2-Aminoethyl)-5,5-dimethylpyrrolidin-2-one hydrochloride” is not available, related compounds like Tryptamine have been studied extensively .

Wissenschaftliche Forschungsanwendungen

Photochemical Dimerization and Chemical Properties

Research on the photochemical dimerization of 2-aminopyridines and 2-pyridones, as well as the study of their unusual chemical and physical properties, provides insights into potential applications in designing novel organic compounds with specific photoreactive properties (Taylor & Kan, 1963).

Synthesis of Heterocyclic Compounds

Cyclocondensation reactions involving aminopyridinium iodides with phosphorus trichloride to yield diazaphospholo[1,5-a]pyridines showcase methods for synthesizing nitrogen-containing heterocycles, which are crucial in pharmaceuticals and agrochemicals (Bansal et al., 1995).

Development of Antiradiation Drugs

The synthesis of heteroalicyclic analogs of aminoalkanethiols for evaluation as antiradiation drugs highlights the compound's potential application in developing protective agents against radiation exposure (Piper & Johnston, 1963).

Synthesis of Fused Pyridines

The synthesis of 3-(dichloroacetyl)chromone as a building block for creating formylated purine isosteres and fused α-(formyl)pyridines indicates the relevance of such compounds in medicinal chemistry, where pyridine derivatives play a key role in drug design (Iaroshenko et al., 2011).

Crystal Structure Studies

Investigations into the crystal structure of compounds like [3,5-dibromo-2-amino-4,6-dimethylpyridinium] 2 CuCl4 provide insights into the nonclassical noncovalent interactions, which are essential for understanding the molecular assembly and designing compounds with desired properties (AlDamen & Haddad, 2011).

Wirkmechanismus

Target of Action

Compounds with an aminoethyl group, like tryptamine , often interact with various neurotransmitter systems in the brain, such as the serotonergic and dopaminergic systems . These systems play key roles in regulating mood, cognition, and motor control.

Mode of Action

The interaction of these compounds with their targets often involves binding to specific receptor sites, which can trigger a cascade of biochemical reactions within the cell .

Biochemical Pathways

The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets serotonergic neurons, it could affect the synthesis, release, or reuptake of serotonin, a key neurotransmitter .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. For instance, compounds similar to tryptamine are often metabolized by enzymes in the liver .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if the compound increases the release of a certain neurotransmitter, it could lead to changes in neuronal firing patterns .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, certain drugs might be less effective or more prone to degradation in acidic environments .

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-5,5-dimethylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(2)5-6(3-4-9)7(11)10-8;/h6H,3-5,9H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMMQPNUBQKSGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)N1)CCN)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2954589.png)

![1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2954595.png)

![N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954598.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2954602.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide](/img/structure/B2954606.png)

![N,N-dimethyl-2-{[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2954609.png)